![molecular formula C14H13NO4S B12557884 Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 144488-74-4](/img/structure/B12557884.png)
Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-: is a chemical compound with the molecular formula C12H9NO3S It is known for its unique structure, which includes a benzenesulfonamide group and a cyclohexadienylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienylidene moiety to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce more saturated cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new compounds and materials .
Biology: Its sulfonamide group can mimic the structure of certain biological molecules, allowing it to act as an inhibitor or modulator in biochemical assays .
Medicine: In medicine, derivatives of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or other biomolecules. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-
- Benzenesulfonamide, 4-methyl-N-(1-methyl-4-oxo-2,5-cyclohexadien-1-yl)-
- N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
Uniqueness: Benzenesulfonamide, 4-ethoxy-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to its specific ethoxy group and the position of the cyclohexadienylidene moiety. These structural features confer distinct reactivity and properties compared to similar compounds. For example, the ethoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
144488-74-4 |
---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
4-ethoxy-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13-7-9-14(10-8-13)20(17,18)15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
YQJSAIJUENBQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.